

Technical Guide to Zoalene-d5: Properties and Analytical Applications

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Compound of Interest

Compound Name: Zoalene-d5

Cat. No.: B15294057

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This technical guide provides an in-depth overview of the deuterated form of Zoalene, **Zoalene-d5**, focusing on its core properties and its critical role as an internal standard in quantitative analytical methods.

Core Data Presentation

The fundamental properties of **Zoalene-d5** are summarized in the table below, providing a direct comparison with its non-deuterated counterpart, Zoalene.

Property	Zoalene-d5	Zoalene
Chemical Name	2-Methyl-d3-3,5-dinitrobenzamide-d2	2-Methyl-3,5-dinitrobenzamide
Synonyms	3,5-Dinitro-o-toluamide-d5, Dinitolmide-d5	3,5-Dinitro-o-toluamide, Dinitolmide
CAS Number	1596379-06-4[1][2]	148-01-6
Molecular Formula	C ₈ D ₅ H ₂ N ₃ O ₅ [1]	C ₈ H ₇ N ₃ O ₅
Molecular Weight	230.19 g/mol [3]	225.16 g/mol

Rationale for Deuteration in Analytical Chemistry

Deuterium-labeled compounds, such as **Zoalene-d5**, are invaluable in quantitative analysis, particularly in mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The substitution of hydrogen with deuterium atoms results in a molecule that is chemically identical to the analyte of interest (Zoalene) but has a higher molecular weight. This mass difference allows it to be distinguished by the mass spectrometer, serving as an ideal internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variations in sample preparation, instrument response, and matrix effects, thereby significantly improving the accuracy and precision of the results.

Experimental Protocols: Quantitative Analysis of Zoalene using Zoalene-d5 as an Internal Standard

The following protocol is a representative method for the determination of Zoalene in a biological matrix (e.g., poultry tissue) using **Zoalene-d5** as an internal standard with LC-MS/MS.

1. Sample Preparation

- Homogenization: Weigh 2 grams of the tissue sample into a 50 mL polypropylene centrifuge tube.
- Spiking: Add a known concentration of **Zoalene-d5** internal standard solution to the sample.
- Extraction:
 - Add 10 mL of an extraction solvent (e.g., acetonitrile/methanol (95:5, v/v) containing 1% formic acid).
 - Homogenize the sample using a vortex mixer for 1 minute.
 - Add 5 g of sodium acetate and 6.0 g of anhydrous magnesium sulfate for salting-out extraction.
 - Centrifuge at 5000 x g for 5 minutes.
- Clean-up:

- Transfer the supernatant to a new tube.
- Add n-hexane saturated with acetonitrile for lipid removal.
- Vortex and centrifuge.
- The hexane layer can be transferred to a new tube with DMSO and evaporated to dryness under a stream of nitrogen at 50°C.
- Reconstitution: Reconstitute the dried residue in a solvent suitable for LC-MS/MS analysis (e.g., 80% methanol with 0.1% formic acid) and filter through a 0.22 µm syringe filter.

2. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reverse-phase column is typically used.
 - Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in methanol.
 - Flow Rate: A typical flow rate is 0.3 mL/min.
 - Injection Volume: 10 µL.
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for Zoalene.
 - Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Zoalene and **Zoalene-d5**. The precursor ion for **Zoalene-d5** will be approximately 5 m/z units higher than that of Zoalene.

3. Quantification

- Construct a calibration curve by plotting the ratio of the peak area of Zoalene to the peak area of **Zoalene-d5** against the concentration of Zoalene standards.

- Determine the concentration of Zoalene in the unknown samples by interpolating their peak area ratios from the calibration curve.

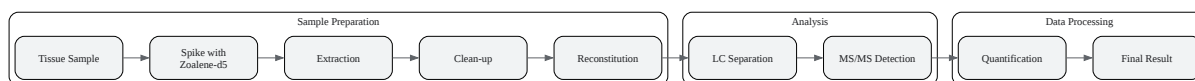
Synthesis of Deuterated Internal Standards: A Conceptual Overview

The synthesis of deuterated compounds like **Zoalene-d5** is a specialized process. While a detailed, step-by-step protocol is not publicly available, the general approach involves introducing deuterium atoms at specific positions in the molecule. This can be achieved through various chemical reactions, such as:

- **Hydrogen-Deuterium Exchange:** Exposing the parent molecule or a precursor to a deuterium source (e.g., deuterated acid, deuterated water, or deuterium gas) under specific conditions (e.g., with a catalyst) to replace hydrogen atoms with deuterium.
- **Reduction with Deuterated Reagents:** Using deuterated reducing agents (e.g., sodium borodeuteride, lithium aluminum deuteride) to introduce deuterium during the synthesis of the target molecule.
- **Starting from Deuterated Precursors:** Utilizing commercially available deuterated starting materials and building the final molecule through a series of chemical reactions.

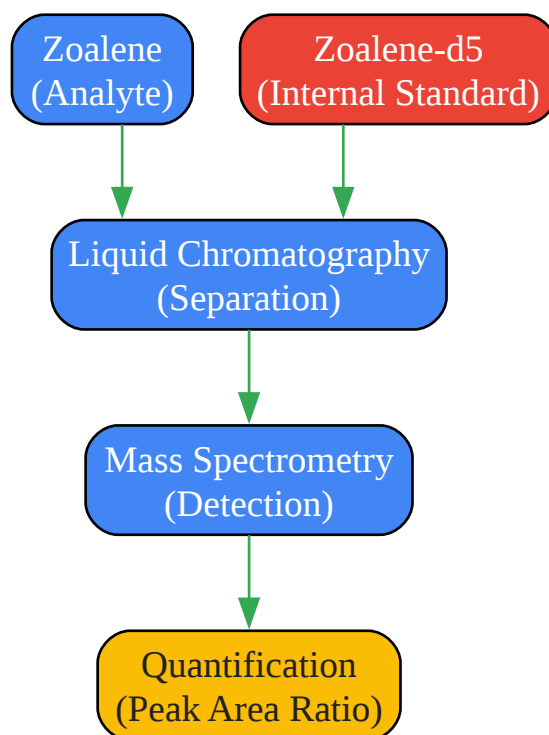
The specific synthetic route for **Zoalene-d5** would be designed to achieve high levels of deuteration at the desired positions while maintaining the overall structure of the molecule.

Mandatory Visualizations



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Caption: Workflow for the quantitative analysis of Zoalene using **Zoalene-d5**.



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